molecular formula C14H11ClN6 B2557632 (E)-3-(2-(4-chlorobenzylidene)hydrazinyl)-6-(1H-imidazol-1-yl)pyridazine CAS No. 380386-99-2

(E)-3-(2-(4-chlorobenzylidene)hydrazinyl)-6-(1H-imidazol-1-yl)pyridazine

Cat. No. B2557632
CAS RN: 380386-99-2
M. Wt: 298.73
InChI Key: NADSZPWCMNHALU-RQZCQDPDSA-N
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Description

“(E)-3-(2-(4-chlorobenzylidene)hydrazinyl)-6-(1H-imidazol-1-yl)pyridazine” is a chemical compound with the molecular formula C14H11ClN6 . It is one of the imidazole derivatives .


Synthesis Analysis

This compound can be synthesized via one-pot three-component reactions of 1-[2-(furan-2-ylmethylene)hydrazinylmethyl]-1H-imidazole and other imidazole derivatives by the Mannich base method in the presence of Cu(II) catalysis .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridazine ring, an imidazole ring, and a hydrazinyl group. The molecular weight is approximately 298.73 Da .


Chemical Reactions Analysis

The compound is synthesized through a series of reactions involving Cu(II) catalysis. The synthesized compounds were confirmed by IR, 1H NMR, 13C NMR, mass spectra, and elemental analysis .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structural Characterization : The compound of interest, a pyridazine analog, has been synthesized and characterized using various techniques. The process involves treating specific precursor compounds in dry conditions, followed by heating to achieve the desired compound. The final structure was confirmed through spectroscopic techniques like IR, NMR, LC-MS, and XRD. These methods help understand the molecular structure and properties of such compounds, which is vital in medicinal chemistry due to their pharmaceutical significance (Sallam et al., 2021).

Applications in Medicinal Chemistry

  • Heterocyclic Nitrofurfural Hydrazones for Antitrypanosomal Activity : Hydrazine derivatives of various heterocycles, including pyridazine, have been synthesized and evaluated for their activity against Trypanosoma cruzi. These compounds have shown promise in increasing the survival time of mice with terminal infections, indicating their potential use in treating diseases like Chagas disease (Novinsion et al., 1976).

Synthesis of Novel Derivatives for Biological Activity

  • Development of Novel Derivatives with Antimicrobial Activity : Research into pyridazine derivatives includes the creation of new heterocyclic systems like thiazolidine, phthalazine, and pyrazolo, with a focus on their antimicrobial activity. This study demonstrates the versatility of pyridazine in synthesizing compounds with potential biological applications (Kandile et al., 2010).

  • Synthesis of Imidazolyl Schiff Bases, Triazoles, and Azetidinones : Benzylidenehydrazinyl imidazoles derived from pyridazine have been synthesized and evaluated for their molecular properties and antimicrobial activity. These compounds exhibit significant antibacterial and antifungal properties, demonstrating the potential of pyridazine derivatives in pharmaceutical applications (Rekha et al., 2019).

Other Research Applications

  • Fluorescent Probe Development for Hydrazine Detection : Pyridazine derivatives have been used to develop new sensors for detecting hydrazine. These compounds can undergo specific reactions leading to a change in fluorescence, highlighting their utility in chemical sensing applications (Li et al., 2018).

properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-6-imidazol-1-ylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN6/c15-12-3-1-11(2-4-12)9-17-18-13-5-6-14(20-19-13)21-8-7-16-10-21/h1-10H,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADSZPWCMNHALU-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NN=C(C=C2)N3C=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NN=C(C=C2)N3C=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-(4-chlorobenzylidene)hydrazinyl)-6-(1H-imidazol-1-yl)pyridazine

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